molecular formula C17H11BrN4O4S B11311512 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11311512
M. Wt: 447.3 g/mol
InChI Key: AKDSTVAGYZCDCG-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to cyclization with thiadiazole precursors under controlled conditions to form the thiadiazole ring. The final step involves the formation of the oxazole ring through a cyclization reaction with appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-chlorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-[3-(5-fluorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the bromine atom in the furan ring, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H11BrN4O4S

Molecular Weight

447.3 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H11BrN4O4S/c1-24-10-4-2-9(3-5-10)13-8-11(21-26-13)16(23)20-17-19-15(22-27-17)12-6-7-14(18)25-12/h2-8H,1H3,(H,19,20,22,23)

InChI Key

AKDSTVAGYZCDCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)Br

Origin of Product

United States

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